molecular formula C9H16N2O3 B15097164 2-Tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid

2-Tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B15097164
M. Wt: 200.23 g/mol
InChI Key: QCCCYHVGVUJJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is a chiral compound with a unique structure that includes a tert-butyl group, a hexahydropyrimidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Hexahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid functional group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies to investigate enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features.

    4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: A compound with multiple tert-butyl groups and a pyridine ring structure.

Uniqueness

(2R,4S)-2-(TERT-BUTYL)-6-OXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is unique due to its specific chiral configuration and the presence of both a hexahydropyrimidine ring and a carboxylic acid functional group

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)8-10-5(7(13)14)4-6(12)11-8/h5,8,10H,4H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

QCCCYHVGVUJJLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1NC(CC(=O)N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.